![molecular formula C20H22N4O2 B5541881 (1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The investigation of diazabicyclo compounds and their derivatives, including pyrazinylcarbonyl-related structures, is driven by the interest in their diverse chemical behaviors and potential applications in various fields, such as pharmaceuticals and materials science. These compounds are notable for their unique cyclic structures that incorporate nitrogen atoms, leading to distinct chemical and physical properties.
Synthesis Analysis
Synthetic approaches for diazabicyclo compounds often involve one-pot reactions, catalysis, and specific conditions to ensure desired structural frameworks. For instance, the use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene has been reported for the efficient synthesis of tetrahydro-4H-chromenes and related structures in aqueous media, highlighting the mild reaction conditions and excellent yields (Khurana, Nand, & Saluja, 2014).
Scientific Research Applications
Structural and Conformational Studies
A foundational aspect of the scientific research on compounds similar to (1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves structural and conformational analysis. Studies have delved into the diazabicyclanones and diazabicyclanols by employing spectroscopy and X-ray diffraction, revealing details about their conformation in solution and solid state. For example, certain ketones adopt a flattened chair—chair conformation in solution, but in crystalline form, they can shift to a chair—boat conformation. These findings underscore the complex behavior of diazabicyclic compounds under different conditions, which is critical for understanding their chemical and physical properties (Gálvez et al., 1985).
Synthesis and Cytotoxic Activity
Another significant area of research is the synthesis of bicyclic σ receptor ligands with potential cytotoxic activity against cancer cells. Through the manipulation of stereoisomers and the strategic use of functional groups, researchers have developed compounds that exhibit high affinity for σ1 receptors. Importantly, some of these compounds have demonstrated the ability to inhibit the growth of human tumor cell lines, such as small cell lung cancer, highlighting their potential as therapeutic agents. This approach not only sheds light on the therapeutic potential of bicyclic compounds but also illustrates the importance of stereochemistry in medicinal chemistry (Geiger et al., 2007).
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(5-methylpyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-9-22-18(10-21-14)20(26)23-12-16-7-8-17(13-23)24(19(16)25)11-15-5-3-2-4-6-15/h2-6,9-10,16-17H,7-8,11-13H2,1H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCDWLALWAFLV-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.